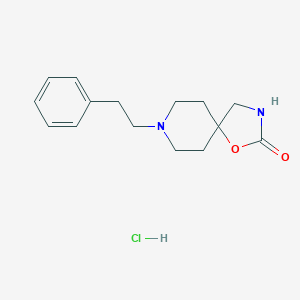

Fenspiride clorhidrato

Descripción general

Descripción

Fenspiride clorhidrato es un compuesto oxazolidinónico espiro utilizado principalmente como fármaco en el tratamiento de ciertas enfermedades respiratorias. Es conocido por sus propiedades antitusivas, antiinflamatorias y broncodilatadoras. This compound se ha utilizado para tratar afecciones como rinofaringitis, laringitis, traqueobronquitis, otitis y sinusitis .

Aplicaciones Científicas De Investigación

Respiratory Medicine

Fenspiride hydrochloride is predominantly used in the treatment of respiratory conditions, including:

- Asthma : Fenspiride acts as a bronchodilator, alleviating bronchospasm and improving airflow in patients suffering from asthma.

- Chronic Obstructive Pulmonary Disease (COPD) : It helps reduce inflammation and mucus production, enhancing respiratory function in COPD patients.

- Acute Respiratory Infections : Fenspiride is effective in treating symptoms associated with upper respiratory tract infections, such as rhinopharyngitis and laryngitis.

Clinical Evidence

A study published in PubMed demonstrated that fenspiride significantly inhibits neurally-mediated mucus secretion in vitro, suggesting its potential to manage excessive mucus production in respiratory diseases .

Pharmaceutical Development

Researchers are investigating fenspiride hydrochloride for its potential in developing novel formulations aimed at improving drug delivery systems.

Formulation Studies

- Oral Bioavailability : Research indicates that fenspiride has an absolute bioavailability of approximately 90%, with a slow absorption rate when administered orally . This characteristic is crucial for formulating sustained-release medications that can enhance patient adherence.

- Combination Therapies : Fenspiride is often studied in combination with other medications to maximize therapeutic effects for respiratory diseases. The synergistic effects observed in various studies indicate its potential to improve treatment outcomes .

Animal Health

Fenspiride hydrochloride is not limited to human medicine; it has also found applications in veterinary medicine.

Veterinary Use

Fenspiride is utilized to treat respiratory issues in animals, showcasing its versatility across species. Its efficacy in managing conditions like bronchial asthma and other inflammatory diseases has been documented .

Clinical Trials and Safety Assessments

Ongoing clinical trials are essential for assessing the efficacy and safety profile of fenspiride hydrochloride.

Recent Findings

- A review highlighted that fenspiride's mechanism involves blocking histamine H1 receptors and inhibiting the metabolism of arachidonic acid, which plays a significant role in inflammation .

- Despite its benefits, there have been concerns regarding potential side effects, including heart rhythm problems, leading to regulatory scrutiny and suspension of some fenspiride-containing products .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Medicine | Treatment for asthma, COPD, and acute respiratory infections | Significant bronchodilator effect |

| Pharmaceutical Development | Formulation studies for improved oral bioavailability | 90% bioavailability; slow absorption |

| Animal Health | Used for treating respiratory conditions in animals | Effective for bronchial asthma |

| Clinical Trials | Ongoing studies assessing efficacy and safety | Concerns over heart rhythm issues |

Mecanismo De Acción

Fenspiride clorhidrato ejerce sus efectos a través de múltiples mecanismos:

Bloqueador alfa-1: Bloquea los receptores adrenérgicos alfa-1, lo que lleva a la vasodilatación y la reducción de la presión arterial.

Antagonista H1: Bloquea los receptores H1 de la histamina, reduciendo las reacciones alérgicas y la inflamación.

Inhibición de la fosfodiesterasa: Inhibe las enzimas fosfodiesterasa (PDE3, PDE4, PDE5), lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) y monofosfato de guanosina cíclico (GMPc), que tienen efectos antiinflamatorios y broncodilatadores .

Compuestos similares:

Compuestos espiro oxazolidinónicos: Estos compuestos comparten una estructura central similar con this compound y exhiben propiedades farmacológicas similares.

Bloqueadores alfa-1: Compuestos como la prazosina y la doxazosina también bloquean los receptores adrenérgicos alfa-1, pero pueden tener diferentes aplicaciones terapéuticas.

Antagonistas H1: Compuestos como la difenhidramina y la cetirizina también bloquean los receptores H1 de la histamina, pero pueden tener diferentes perfiles de efectos secundarios.

Singularidad: this compound es único en su combinación de actividades de bloqueo alfa-1, antagonismo H1 e inhibición de la fosfodiesterasa. Este mecanismo de acción multifacético lo hace particularmente efectivo en el tratamiento de enfermedades respiratorias con un componente inflamatorio .

Análisis Bioquímico

Biochemical Properties

Fenspiride hydrochloride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits PDE3, PDE4, PDE5 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

The effects of Fenspiride hydrochloride on various types of cells and cellular processes are primarily related to its role in the treatment of respiratory diseases. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenspiride hydrochloride exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Fenspiride hydrochloride vary with different dosages in animal models . Studies have shown that it has a significant effect on the contractile activity of bronchial smooth muscle in a rat model of COPD .

Metabolic Pathways

It is known to interact with several enzymes and cofactors .

Transport and Distribution

The transport and distribution of Fenspiride hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de fenspiride clorhidrato normalmente comienza con N-(2-feniletil)-2-oxo-6-azaspiro[2.5]octano. Este compuesto se convierte en 4-(aminometil)-1-(2-feniletil)piperidin-4-ol mediante tratamiento con azida sódica/cloruro de amonio seguido de reducción o mediante tratamiento con ftalimida potásica/ftalimida seguido de reacción con hidrato de hidracina. El compuesto resultante se convierte entonces en base libre de fenspiride mediante tratamiento posterior con diimidazol de carbonilo .

Métodos de producción industrial: La producción industrial de this compound implica una serie de pasos bien definidos para garantizar la pureza y calidad del producto final. El proceso incluye la síntesis de intermedios clave, seguida de su conversión al compuesto deseado en condiciones controladas. Se implementan medidas de control de calidad en cada etapa para garantizar el cumplimiento de las normas reguladoras .

Análisis De Reacciones Químicas

Tipos de reacciones: Fenspiride clorhidrato experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolidinona, mientras que la reducción puede producir derivados de amina .

Comparación Con Compuestos Similares

Oxazolidinone Spiro Compounds: These compounds share a similar core structure with fenspiride hydrochloride and exhibit similar pharmacological properties.

Alpha-1 Blockers: Compounds such as prazosin and doxazosin also block alpha-1 adrenergic receptors but may have different therapeutic applications.

H1 Antagonists: Compounds such as diphenhydramine and cetirizine also block histamine H1 receptors but may have different side effect profiles.

Uniqueness: Fenspiride hydrochloride is unique in its combination of alpha-1 blocking, H1 antagonistic, and phosphodiesterase inhibitory activities. This multi-faceted mechanism of action makes it particularly effective in treating respiratory diseases with an inflammatory component .

Actividad Biológica

Fenspiride hydrochloride is an oxazolidinone spiro compound primarily used in treating respiratory diseases characterized by inflammation and bronchoconstriction. Its multifaceted biological activity involves anti-inflammatory, bronchodilator, and antispasmodic effects. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and research findings.

Fenspiride exerts its effects through several mechanisms:

- Histamine H1 Receptor Blockade : Fenspiride inhibits the metabolism of arachidonic acid and blocks histamine H1 receptors, which are crucial in mediating inflammatory responses. By doing so, it reduces the production of inflammatory mediators such as serotonin and bradykinin .

- Bronchodilation : The compound has demonstrated significant bronchodilator activity by relaxing bronchial smooth muscles. This is achieved through the inhibition of nonadrenergic, noncholinergic (NANC) contractions in isolated bronchial tissues .

- Antispasmodic Effects : Fenspiride shows a pronounced antispasmodic effect, which helps alleviate bronchial obstruction and improve pulmonary gas exchange .

Pharmacokinetics

Fenspiride hydrochloride has been studied for its pharmacokinetic properties:

- Bioavailability : The absolute bioavailability of fenspiride is approximately 90%, with a peak plasma concentration reached around 6 hours post-administration when taken orally .

- Half-Life : The elimination half-life ranges from 14 to 16 hours, indicating a relatively long duration of action .

Table 1: Pharmacokinetic Profile of Fenspiride Hydrochloride

| Parameter | Value |

|---|---|

| Absolute Bioavailability | ~90% |

| Peak Plasma Concentration | 206 ng/ml |

| Time to Peak Concentration | 6 hours |

| Elimination Half-Life | 14-16 hours |

Clinical Applications

Fenspiride is utilized in various respiratory conditions:

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical studies have shown that fenspiride can improve symptoms and reduce exacerbations in patients with COPD .

- Asthma : It serves as an adjunct therapy in asthma management, particularly for patients experiencing acute exacerbations due to its anti-inflammatory properties .

Case Studies

- Efficacy in COPD :

- Combination Therapy :

Research Findings

Recent studies have focused on the broader implications of fenspiride's biological activity:

- In Vitro Studies : Research has shown that fenspiride inhibits histamine-induced calcium influx in lung epithelial cells, further supporting its role as an effective antihistaminic agent .

- In Vivo Studies : Animal models demonstrate that fenspiride reduces airway hyperreactivity and inflammation, highlighting its therapeutic potential beyond symptomatic relief .

Table 2: Summary of Key Research Findings on Fenspiride

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of histamine-induced Ca2+ increase |

| In Vivo | Reduction in airway hyperreactivity |

| Clinical Trials | Improved lung function and quality of life in COPD patients |

Propiedades

IUPAC Name |

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045770 | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5053-08-7 | |

| Record name | Fenspiride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.